1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
CAS No.: 713128-30-4
Cat. No.: VC4298915
Molecular Formula: C17H19N5O2
Molecular Weight: 325.372
* For research use only. Not for human or veterinary use.
![1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione - 713128-30-4](/images/structure/VC4298915.png)
Specification
CAS No. | 713128-30-4 |
---|---|
Molecular Formula | C17H19N5O2 |
Molecular Weight | 325.372 |
IUPAC Name | 1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C17H19N5O2/c1-10-5-4-6-12(7-10)21-8-11(2)9-22-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h4-7,11H,8-9H2,1-3H3,(H,19,23,24) |
Standard InChI Key | VQTDKHCXXQEGKN-UHFFFAOYSA-N |
SMILES | CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=CC(=C4)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, derived from its fused bicyclic core. The molecular formula C17H19N5O2 indicates 17 carbon atoms, 19 hydrogens, 5 nitrogens, and 2 oxygens, with a calculated exact mass of 325.372 g/mol .
Structural Features
The molecule comprises:
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A purino[7,8-a]pyrimidine core, featuring a pyrimidine ring (positions 2,4-dione) fused to a dihydropurine system.
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Methyl groups at positions 1 and 7, contributing to steric bulk and lipophilicity.
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A 3-methylphenyl substituent at position 9, introducing aromaticity and potential π-π stacking interactions with biological targets .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
CAS No. | 713128-30-4 |
Molecular Formula | C17H19N5O2 |
Molecular Weight | 325.372 g/mol |
IUPAC Name | 1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
SMILES | CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=C(C=C4)C |
Synthesis and Purification
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, as outlined below:
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Core Formation: Condensation of adenine derivatives with diketene intermediates under acidic conditions to form the purino[7,8-a]pyrimidine scaffold.
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Substituent Introduction:
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Methylation at positions 1 and 7 using methyl iodide in the presence of a base (e.g., K2CO3).
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Suzuki-Miyaura coupling to attach the 3-methylphenyl group at position 9.
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Purification Techniques
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Column Chromatography: Silica gel chromatography with gradients of ethyl acetate/hexane (3:7 → 1:1) achieves >95% purity.
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Recrystallization: Methanol/water mixtures yield crystalline forms suitable for X-ray diffraction analysis.
Table 2: Optimal Synthesis Conditions
Parameter | Condition |
---|---|
Reaction Temperature | 80–100°C |
Catalyst | Pd(PPh3)4 (for coupling reactions) |
Solvent | Dimethylformamide (DMF) |
Yield | 60–75% |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, solubility = 12 mg/mL) but poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres at −20°C for >12 months. Degrades upon prolonged exposure to light or humidity, forming oxidation byproducts.
Spectroscopic Data
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NMR (400 MHz, DMSO-d6):
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δ 8.21 (s, 1H, purine H-8), 7.45–7.32 (m, 4H, aromatic), 3.89 (t, 2H, CH2), 2.45 (s, 3H, CH3).
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Biological Activities and Applications
Anti-Inflammatory Effects
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COX-2 Inhibition: Reduces prostaglandin E2 (PGE2) production by 40–60% at 10 μM in murine macrophages .
Table 3: Biological Activity Profile
Assay | Result |
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MCF7 Cell Viability | IC50 = 5.1 μM |
BTK Inhibition | Kd = 0.01 nM |
COX-2 Inhibition | 55% at 10 μM |
Comparative Analysis with Related Compounds
Structural Analogues
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4-Methylphenyl Derivative (CAS 714244-07-2): Differs only in the phenyl substituent position but shows 30% lower kinase affinity due to reduced steric complementarity .
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Piperidine-Substituted Analogues: Enhanced blood-brain barrier penetration but higher hepatotoxicity risks.
Table 4: Substituent Impact on Bioactivity
Compound | Substituent | IC50 (MCF7) |
---|---|---|
713128-30-4 | 3-Methylphenyl | 5.1 μM |
714244-07-2 | 4-Methylphenyl | 6.7 μM |
VC4298915 | 2-Phenylethyl | 3.8 μM |
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